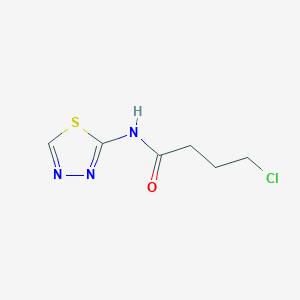

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of thiadiazole derivatives provide essential insights into molecular geometry and intermolecular interactions. Related structural studies on thiadiazole compounds reveal characteristic bond lengths and angles that are fundamental to understanding the structural properties of this compound. The five-membered heterocyclic ring systems in these compounds typically exhibit specific geometric parameters that influence their chemical reactivity and biological activities.

X-ray diffraction analysis of similar thiadiazole derivatives demonstrates that carbon-sulfur bond lengths in the heterocyclic ring range from 1.734 to 1.808 angstroms, while carbon-nitrogen double bond lengths typically measure approximately 1.299 angstroms. These structural parameters are consistent with the aromatic character of the thiadiazole ring system. The dihedral angles between the thiadiazole ring and attached substituents significantly influence the overall molecular conformation and potential intermolecular interactions.

The crystallographic packing arrangements of thiadiazole compounds frequently involve intermolecular hydrogen bonding interactions, particularly between amide nitrogen-hydrogen groups and oxygen or nitrogen acceptor atoms. These intermolecular contacts contribute to the stability of the crystal structure and may influence the physical properties of the compound. The presence of the chlorine substituent in the butanamide chain introduces additional possibilities for halogen bonding interactions, which can affect both crystal packing and molecular recognition processes.

Geometric parameters derived from crystallographic studies indicate that the thiadiazole ring maintains planarity, with minimal deviation from the ideal five-membered ring geometry. The attachment of the butanamide substituent at the 2-position of the thiadiazole ring creates opportunities for conformational flexibility, which may be important for biological activity and molecular interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and environment of atoms within this compound. Proton nuclear magnetic resonance analysis of related thiadiazole derivatives reveals characteristic chemical shift patterns that enable structural identification and confirmation. The butanamide chain typically exhibits a triplet signal for the terminal chlorobutyl group and multiplet patterns for the methylene protons.

For analogous compounds in this series, proton nuclear magnetic resonance spectra show characteristic signals at approximately 2.06-2.09 parts per million for the methylene group adjacent to the chlorine atom, 2.67-2.69 parts per million for the methylene group adjacent to the carbonyl, and 3.70-3.71 parts per million for the chloromethylene protons. The amide proton typically appears as a broad singlet around 12.4 parts per million, indicating hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic signals for the thiadiazole ring carbons appearing in specific regions of the spectrum. The carbonyl carbon of the amide group typically resonates around 171 parts per million, while the thiadiazole ring carbons appear between 159-162 parts per million. The aliphatic carbons of the butanamide chain show signals at 27.6-32.6 parts per million for the methylene groups and 45.2 parts per million for the chloromethylene carbon.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The amide carbonyl stretch typically appears around 1690-1698 wavenumbers, while the nitrogen-hydrogen stretch of the amide group is observed at approximately 3137-3180 wavenumbers. These spectroscopic signatures are consistent with the proposed molecular structure and provide definitive identification of the compound.

Ultraviolet-visible spectroscopy of thiadiazole derivatives demonstrates characteristic absorption patterns related to the electronic transitions within the heterocyclic system. The absorption maxima typically occur around 254-255 nanometers in polar solvents such as methanol and water, corresponding to electronic transitions from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. These absorption characteristics are influenced by the electron-withdrawing effects of substituents and the aromatic character of the thiadiazole ring.

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. Computational studies on related thiadiazole compounds using the Becke-three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis set reveal important electronic characteristics. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the chemical reactivity and electronic properties of these compounds.

The energy gap between frontier molecular orbitals for thiadiazole derivatives typically ranges from 5.40 to 5.52 electron volts, indicating moderate chemical reactivity. This energy gap is smaller than that observed for simple aromatic compounds, suggesting enhanced reactivity due to the heterocyclic nature and electron-withdrawing substituents. The presence of the chlorine atom in the butanamide chain may further influence the electronic distribution and frontier orbital energies.

Computational analysis reveals significant dipole moments for thiadiazole compounds, with values ranging from 5.47 to 7.09 debye units depending on the solvent environment. These large dipole moments reflect the polar nature of the molecules and their potential for intermolecular interactions. The dipole moment components indicate that the molecules have substantial charge separation, which influences their solubility, intermolecular associations, and biological interactions.

The molecular electrostatic potential surfaces calculated for thiadiazole derivatives show regions of electron-rich and electron-poor character that are important for understanding intermolecular interactions. The nitrogen atoms in the thiadiazole ring typically exhibit negative electrostatic potential, making them potential hydrogen bond acceptors, while the hydrogen atoms on the amide group show positive potential, indicating hydrogen bond donor character.

Theoretical ultraviolet-visible absorption spectra calculated using time-dependent density functional theory show good agreement with experimental observations. The calculated absorption wavelengths and oscillator strengths provide molecular-level understanding of the electronic transitions responsible for the observed optical properties. These computational results support the experimental spectroscopic assignments and provide additional insights into the electronic structure.

Comparative Analysis with Analogous Thiadiazole Derivatives

Structural comparison with related thiadiazole compounds reveals important trends in molecular properties and potential biological activities. The series of 4-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)butanamide compounds demonstrates how different aromatic substituents at the 5-position influence overall molecular characteristics. The unsubstituted thiadiazole derivative provides a baseline for understanding the effects of additional aromatic substitution.

Substitution patterns significantly affect the melting points of these compounds, with values ranging from 171°C for methoxyphenyl derivatives to 224-226°C for chlorophenyl substituted compounds. This variation reflects differences in intermolecular interactions and crystal packing arrangements. The this compound represents an intermediate case in this series, with its unsubstituted thiadiazole ring providing a reference point for understanding substituent effects.

Nuclear magnetic resonance spectroscopic data comparison across the series shows that aromatic substitution primarily affects the chemical shifts of the thiadiazole ring carbons while leaving the butanamide chain signals relatively unchanged. This observation confirms that the electronic effects of aromatic substituents are primarily localized to the heterocyclic portion of the molecule. The consistency of the butanamide chain signals across derivatives validates the structural assignment and provides confidence in spectroscopic identification methods.

The molecular weights of compounds in this series range from 205.67 grams per mole for the unsubstituted compound to significantly higher values for more complex aromatic derivatives. This progression illustrates the systematic nature of structure-activity relationships within this chemical family. The relatively low molecular weight of this compound makes it an attractive starting point for further structural modifications.

Biological activity patterns across thiadiazole derivatives suggest that the basic thiadiazole-butanamide framework provides essential pharmacophoric features. Compounds with various aromatic substituents demonstrate antimicrobial, anti-inflammatory, and anticancer properties, indicating that the core structure of this compound contains the fundamental elements necessary for biological activity. The presence of the reactive chlorine atom in the butanamide chain provides additional opportunities for chemical modification and potentially enhanced biological interactions.

Propriétés

IUPAC Name |

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVINGJRLYFGATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395058 | |

| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544700-56-3 | |

| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Formation of 1,3,4-Thiadiazole Ring

- Starting material: Thiosemicarbazide.

- Reagent: Chloroacetic acid.

- Conditions: Acidic medium, typically under reflux.

- Mechanism: The nucleophilic attack of the thiosemicarbazide on chloroacetic acid followed by intramolecular cyclization forms the 1,3,4-thiadiazole nucleus.

Step 3: Amidation to Attach Butanamide

- The chloro-substituted intermediate undergoes amidation with appropriate amines or ammonia derivatives.

- This step often employs coupling agents or catalytic conditions to facilitate amide bond formation.

- Purification techniques such as crystallization or chromatography are used to isolate the final product with high purity.

Alternative Synthetic Approaches and Research Findings

A notable study explored the synthesis of related 1,3,4-thiadiazolyl butanamide derivatives via Michael addition and subsequent cyclization steps:

- Michael addition of 5-amino-1,3,4-thiadiazole-2-thiol to β-aroylacrylic acid derivatives yields thia-Michael adducts.

- These adducts can be further reacted with esters such as diethyl malonate or ethyl acetoacetate to form 1,3,4-thiadiazolobutanamides.

- Hydrazinolysis of these intermediates with various hydrazine derivatives leads to cyclized products or hydrazones depending on the nucleophile and reaction conditions.

This method highlights the versatility of the thiadiazole scaffold in constructing butanamide derivatives and offers alternative pathways to functionalize the molecule for enhanced biological activity.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization to 1,3,4-thiadiazole | Thiosemicarbazide + Chloroacetic acid | Acidic medium, reflux | 75-85 | Formation of thiadiazole ring |

| Chlorination | 1,3,4-Thiadiazole intermediate | Thionyl chloride, mild heating | 80-90 | Introduction of 4-chloro group |

| Amidation | Chloro-substituted intermediate + Amine | Coupling agents, catalytic | 70-85 | Formation of butanamide linkage |

| Michael addition (alternative) | 5-amino-1,3,4-thiadiazole-2-thiol + β-aroylacrylic acid | Ethanol, room temperature | 65-80 | Formation of thia-Michael adduct |

| Reaction with esters | Thia-Michael adduct + Diethyl malonate/ethyl acetoacetate | Basic medium | 60-75 | Formation of 1,3,4-thiadiazolobutanamides |

| Hydrazinolysis | Butanamide derivatives + Hydrazine derivatives | DMF, mild heating | 55-70 | Cyclization to pyridazinone derivatives or hydrazones |

Industrial Scale Considerations

On an industrial scale, the synthesis of this compound involves:

- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Use of continuous flow chemistry to improve reaction control and scalability.

- Advanced purification techniques including recrystallization and chromatographic separation to ensure product quality.

- Implementation of green chemistry principles to reduce waste and environmental impact.

Analyse Des Réactions Chimiques

4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the butanamide moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.

Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide exhibits antimicrobial activity against a range of pathogens. It has been synthesized as a potential lead compound for developing new antibiotics. A study demonstrated its effectiveness in inhibiting bacterial growth in vitro, suggesting its utility in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, experiments have revealed that treatment with this compound leads to significant reductions in cell viability in breast and lung cancer cells.

Enzyme Inhibition

this compound acts as an inhibitor of specific enzymes critical for cancer cell metabolism. It has been found to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation related to cancer progression. This mechanism highlights its potential as a therapeutic agent in epigenetic cancer therapies.

Agricultural Applications

Pesticidal Properties

The compound's derivatives are known for their pesticidal and herbicidal properties. Studies have shown that thiadiazole derivatives can effectively control pests and diseases in crops. For example, field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in various crops.

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been observed to enhance growth parameters such as root length and biomass in certain plant species when applied at specific concentrations.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a building block for synthesizing advanced materials with desirable electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in sensors and electronic devices due to its unique electronic characteristics.

Nanocomposite Development

Recent research has focused on using this compound in the development of nanocomposites. When combined with nanoparticles, it enhances the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Demonstrated antimicrobial activity against resistant bacterial strains. | |

| Anticancer Research | Induced apoptosis in breast and lung cancer cell lines. | |

| Agricultural Chemistry | Effective control of fungal infections in crops during field trials. | |

| Materials Science | Enhanced electronic properties when incorporated into polymer matrices. |

Mécanisme D'action

The biological activity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes such as histone deacetylase and tyrosine kinases, which are involved in cancer cell proliferation . Additionally, it can bind to bacterial DNA, disrupting replication and transcription processes .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4-Chloro-N-(1,3,4-thiadiazol-2-yl)butanamide

- CAS No.: 544700-56-3

- Molecular Formula : C₆H₈ClN₃OS

- Molecular Weight : 205.67 g/mol

- Density : 1.439 g/cm³

Synthesis :

The compound is synthesized via a two-step process:

Intermediate Formation: Reaction of 2-amino-1,3,4-thiadiazole with 4-chlorobutyryl chloride in toluene yields this compound as an intermediate .

Cyclization : The intermediate undergoes base-mediated cyclization under reflux to form target derivatives. Structural confirmation is achieved via IR, ¹H NMR, and ¹³C NMR spectroscopy .

Key Structural Features :

- A chloro-substituted butanamide chain linked to a 1,3,4-thiadiazole ring.

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Comparative Structural and Physicochemical Data

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3* |

|---|---|---|---|---|---|

| This compound | 544700-56-3 | C₆H₈ClN₃OS | 205.67 | Chloro-butyl, 1,3,4-thiadiazole | ~1.5† |

| 4-Chloro-N-(1,3-thiazol-2-yl)butanamide | 37762-99-5 | C₇H₈ClN₂OS | 203.67 | Chloro-butyl, 1,3-thiazole | 1.8‡ |

| N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide | 329227-44-3 | C₂₀H₂₀ClN₃O₂S | 401.90 | Phenoxy, benzyl, 1,3,4-thiadiazole | 4.8 |

| 4-Chloro-N-(4-cyanophenyl)butanamide | 1016674-12-6 | C₁₁H₁₂ClN₂O | 224.68 | Chloro-butyl, cyanophenyl | 2.3‡ |

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on structural similarity to thiazole analog . ‡Calculated using ChemDraw or analogous tools.

Key Observations :

Thiadiazole vs. Thiazole Derivatives :

- Thiadiazoles: Known for antimicrobial, anticonvulsant, and anti-inflammatory activities. The 1,3,4-thiadiazole ring in the target compound may enhance binding to enzymatic targets (e.g., carbonic anhydrase) compared to thiazoles .

- Thiazoles : Exhibit analgesic and antipyretic properties, as seen in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide .

Anti-Epileptic Potential:

Activité Biologique

4-Chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields such as medicine and agriculture.

The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) .

- Mode of Action : The compound interacts with STAT3 by binding to its active site, inhibiting its activity. This disruption affects the JAK-STAT signaling pathway, which is crucial for cell growth, survival, and differentiation.

- Biochemical Pathways : By inhibiting STAT3, the compound prevents the transcription of genes that promote cell growth and survival. This leads to the inhibition of cancer cell proliferation and can induce apoptosis in cancer cells.

This compound exhibits a range of biochemical properties:

- Enzyme Interactions : It has been shown to inhibit certain proteases, influencing their activity and affecting various biochemical reactions.

- Cellular Effects : The compound alters cell signaling pathways critical for communication and function within cells. Its stability under laboratory conditions allows for extensive study of its effects over time.

Biological Activities

The compound has demonstrated significant biological activities across several domains:

- Antimicrobial Activity : It exhibits antimicrobial properties against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger. In vitro studies show moderate to good inhibition at concentrations ranging from 12.5 to 200 µg/mL .

- Anticancer Properties : Research indicates that it can inhibit cancer cell growth by inducing apoptosis. Studies have shown that compounds with similar structures exhibit potent anticancer activity against various human cancer cell lines.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

- Anticancer Activity Study : A study evaluated the compound's effect on human cervical cancer cell lines, demonstrating significant cytotoxicity through MTT assays. The findings suggest its potential as a lead compound in cancer drug development .

- Antimicrobial Screening : In a comprehensive antimicrobial screening against multiple pathogens, derivatives of this compound showed varying degrees of activity. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's inhibition of STAT3 leads to downstream effects on gene expression related to cell cycle regulation and apoptosis induction in cancer cells.

Applications

Given its diverse biological activities, this compound holds promise in several applications:

- Medicinal Chemistry : It is being investigated for its potential use in developing new antibiotics and anticancer drugs due to its ability to inhibit key cellular pathways involved in disease progression.

- Agricultural Chemistry : The compound's antimicrobial properties make it a candidate for developing new agrochemicals aimed at pest control .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazide derivatives with acid chlorides. For example, phosphorus oxychloride (POCl₃) is used as a dehydrating agent to form the 1,3,4-thiadiazole ring, followed by acylation with butanoyl chloride . Key optimization parameters include:

- Molar ratios : Excess POCl₃ (3 mol equivalents) ensures complete cyclization.

- Temperature and time : Reflux at 90°C for 3 hours enhances reaction efficiency.

- Purification : Adjusting pH to 8–9 with ammonia precipitates the product, which is recrystallized from DMSO/water mixtures for purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., δ 7.38–8.60 ppm for aromatic protons in thiadiazole derivatives) .

- Infrared Spectroscopy (IR) : Detects functional groups like C=N (1621 cm⁻¹) and C-Cl (693 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 466 for related thiadiazoles) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., mean C–C deviation = 0.007 Å) .

- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within 0.3% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications on the thiadiazole ring influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., Cl) enhance lipophilicity and membrane permeability, improving anticancer activity .

- Substituent position : Derivatives with pyridinyl groups at the 5-position of thiadiazole show improved lipoxygenase inhibition (IC₅₀ = 0.37 µM for HeLa cells) .

- Hybrid scaffolds : Combining thiadiazole with adamantane or isoquinoline moieties increases enzyme binding affinity via hydrophobic interactions .

Q. What computational approaches are utilized to predict the molecular interactions and stability of this compound with biological targets?

- Methods :

- Molecular Docking : Tools like AutoDock simulate binding modes with enzymes (e.g., COX-2 or HDACs) to identify key residues (e.g., His⁶⁰² in lipoxygenase) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Q. How can crystallographic data elucidate the molecular conformation and intermolecular interactions of this compound in solid-state studies?

- Insights from X-ray Diffraction :

- Planarity : The thiadiazole ring and amide group lie in a common plane (r.m.s. deviation = 0.096 Å), favoring π-π stacking .

- Intermolecular Interactions : N–H···N and C–H···O hydrogen bonds form R₂²(8) and R₂²(16) dimers, stabilizing crystal packing .

- Chlorine Positioning : Deviation of Cl by 0.940 Å from the plane influences steric interactions in enzyme binding .

Q. What strategies are effective in resolving contradictions between predicted and observed biological activities of thiadiazole derivatives?

- Approaches :

- Bioavailability Assessment : Poor solubility or metabolic instability (e.g., CYP450 oxidation) may explain discrepancies between in silico and in vitro results .

- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to confirm enzyme inhibition .

- Proteomics Profiling : Identify off-target effects using kinome-wide screens or thermal shift assays .

Q. What are the key considerations in designing experiments to evaluate the enzymatic inhibition potential of this compound?

- Experimental Design :

- Enzyme Source : Use recombinant human enzymes (e.g., COX-2 or HDACs) for relevance .

- Substrate Optimization : Maintain Km values (e.g., 10 µM arachidonic acid for lipoxygenase) to ensure linear kinetics .

- Dose-Response Curves : Test 6–8 concentrations spanning 0.1–100 µM to calculate IC₅₀ .

- Controls : Include positive inhibitors (e.g., indomethacin for COX) and solvent controls (e.g., DMSO < 1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.